molecular formula C26H27ClN4O3 B13823068 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13823068
M. Wt: 479.0 g/mol
InChI Key: NUDFITYZWMVMPK-ZNTNEXAZSA-N
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Description

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrrolidone core, which is often found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrolidone Core: The pyrrolidone core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Dimethylamino Propyl Group: This step involves the reaction of a dimethylamino propyl halide with the intermediate compound.

    Addition of the Pyrazolyl Carbonyl Group: The final step involves the coupling of the pyrazolyl carbonyl group to the pyrrolidone core through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups (e.g., halogens, nitro groups, sulfonic acids).

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it may have pharmacological activity, such as anti-inflammatory or analgesic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their catalytic activity.

    Signal Transduction Modulation: The compound may interfere with cellular signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H27ClN4O3

Molecular Weight

479.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H27ClN4O3/c1-17-21(16-28-31(17)20-8-5-4-6-9-20)24(32)22-23(18-10-12-19(27)13-11-18)30(26(34)25(22)33)15-7-14-29(2)3/h4-6,8-13,16,23,32H,7,14-15H2,1-3H3/b24-22+

InChI Key

NUDFITYZWMVMPK-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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